(r/s)-5-(Biphenyl-4-carbonyl)pyrrolidin-2-one
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Overview
Description
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by the presence of a biphenyl group attached to the carbonyl carbon of the pyrrolidin-2-one ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines. This reaction is carried out in a microchannel reactor under visible light conditions, which allows for a green and efficient synthesis process . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives. This cascade reaction includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
The industrial production of pyrrolidin-2-ones can be achieved through similar synthetic routes, with optimizations for large-scale production. The use of microchannel reactors and visible light conditions allows for a scalable and environmentally friendly process. Additionally, the selective synthesis of pyrrolidin-2-ones from piperidine derivatives can be tuned by using specific oxidants and additives to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the biphenyl group.
3-Iodopyrroles: Structurally related compounds with an iodine atom on the pyrrole ring.
N-Substituted Piperidines: Compounds that can undergo similar ring contraction reactions to form pyrrolidin-2-ones.
Uniqueness
(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. The (S)-configuration also contributes to its specific stereochemical interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H15NO2 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-(4-phenylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H15NO2/c19-16-11-10-15(18-16)17(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19) |
InChI Key |
YFXRBWUXDNJWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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